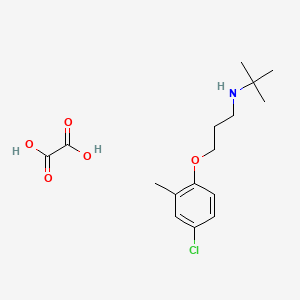![molecular formula C14H14BrN3O2S B6123439 N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the inhibition of DNA synthesis and cell division. This compound targets the thymidylate synthase enzyme, which is essential for DNA synthesis. By inhibiting this enzyme, N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide prevents the growth and proliferation of cancer cells.
Biochemical and physiological effects:
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit DNA synthesis, and prevent cell division. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Direcciones Futuras
There are several future directions for the research on N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One of the major areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize toxicity. Furthermore, studies are needed to explore the potential applications of this compound in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 2-bromobenzoyl chloride and 2-mercapto-4-ethyl-6-oxo-1,6-dihydropyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through a series of processes such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its application in cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, which makes it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-2-9-7-12(19)18-14(16-9)21-8-13(20)17-11-6-4-3-5-10(11)15/h3-7H,2,8H2,1H3,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFATFUUVRFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)

![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)